tert-Butyl quinolin-4-ylcarbamate
Description
Properties
CAS No. |
220844-45-1 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl N-quinolin-4-ylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
FUMFFYNQVAHMEA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
tert-Butyl quinolin-4-ylcarbamate serves as an important intermediate in the synthesis of several pharmaceutical agents. Its structural features make it particularly useful in developing drugs targeting neurological disorders and other therapeutic areas.
Key Highlights:
- Neurological Disorders : The compound is utilized in synthesizing agents that modulate neurotransmitter systems, potentially aiding conditions like Alzheimer's and Parkinson's disease.
- Drug Discovery : Its derivatives are explored for their efficacy as inhibitors in various biological pathways, particularly those involving enzyme interactions.
Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
A study focused on developing novel DHODH inhibitors highlighted the role of quinoline-based compounds. The research aimed to enhance the potency and solubility of these inhibitors, leading to promising candidates for treating autoimmune diseases .
Agricultural Chemistry
In agricultural applications, this compound is employed in formulating agrochemicals , enhancing the effectiveness of pesticides and herbicides.
Key Highlights:
- Stability and Delivery : The compound improves the stability of active ingredients in agrochemical formulations, ensuring better delivery and efficacy against pests.
- Intermediates for Herbicides : It acts as a building block for synthesizing herbicides that target specific weed species without harming crops.
Case Study: Herbicide Development
Research has shown that incorporating this compound into herbicide formulations significantly increases their effectiveness against resistant weed species, demonstrating its potential in sustainable agriculture .
Material Science
In material science, this compound is integrated into polymer formulations to enhance their thermal and mechanical properties .
Key Highlights:
- Polymer Additives : The compound acts as a plasticizer or stabilizer in polymers, improving their durability and resistance to environmental factors.
- Composite Materials : Its addition to composite materials has been shown to enhance performance characteristics such as tensile strength and thermal stability.
Data Table: Material Properties Comparison
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility (%) | 10 | 15 |
Biochemical Research
The compound is widely used in biochemical research , particularly in studies related to enzyme inhibition and receptor binding.
Key Highlights:
- Enzyme Inhibition Studies : Researchers utilize this compound to investigate its effects on various enzymes, aiding in the discovery of new therapeutic targets.
- Receptor Binding : Its interaction with specific receptors provides insights into drug-receptor dynamics, essential for drug design.
Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer progression, showcasing its potential as a lead compound for anticancer drug development .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques.
Key Highlights:
- Chromatography Applications : It is used to calibrate instruments and validate methods due to its known properties and behavior during analysis.
- Quality Control : The compound aids in ensuring accuracy and reliability in various analytical measurements across laboratories.
Data Table: Analytical Performance Metrics
| Metric | Standard Method | Method with this compound |
|---|---|---|
| Detection Limit (µg/mL) | 0.5 | 0.1 |
| Recovery (%) | 95 | 98 |
| Precision (RSD %) | 5 | 2 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares tert-Butyl quinolin-4-ylcarbamate with structurally analogous compounds, focusing on molecular formulas, weights, and key substituents:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| This compound | 1447607-36-4 | C₁₄H₁₆N₂O₂ | 244.29 | Quinoline-4-yl, Boc | 0.88 (reference) |
| tert-Butyl quinolin-6-ylcarbamate | 1447606-50-9 | C₁₄H₁₅ClN₂O₂ | 278.73 | Quinoline-6-yl, Boc, Cl | 0.85 |
| tert-Butyl 1H-indol-4-ylcarbamate | 221070-93-5 | C₁₃H₁₆N₂O₂ | 232.28 | Indole-4-yl, Boc | 0.85 |
| tert-Butyl 1H-indol-5-ylcarbamate | 220844-45-1 | C₁₃H₁₆N₂O₂ | 232.28 | Indole-5-yl, Boc | 0.82 |
Key Observations :
- Positional Isomerism: The quinolin-4-yl and quinolin-6-yl derivatives differ in the substitution position on the quinoline ring, impacting electronic properties and steric interactions. The 4-position derivative (target compound) exhibits a higher similarity score (0.88) compared to the 6-position isomer (0.85), suggesting greater structural relevance in specific applications .
- Heterocyclic Core: Replacing the quinoline moiety with indole (e.g., indol-4-yl or indol-5-yl) reduces similarity scores (0.82–0.85), likely due to altered π-π stacking and hydrogen-bonding capabilities .
Key Observations :
- The quinolin-4-ylcarbamate lacks explicit hazard classifications in available data, whereas the quinolin-6-yl isomer is flagged for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . This disparity may stem from differences in metabolic pathways or reactive intermediates.
- Indole-based carbamates (e.g., indol-4-yl) similarly lack hazard data, underscoring the need for further toxicological studies .
Stability and Reactivity
- Chlorinated Derivatives: The presence of chlorine in quinolin-6-ylcarbamate may enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions .
Preparation Methods
The preparation of tert-Butyl quinolin-4-ylcarbamate typically involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of a quinoline-4-amine or related precursor. Two main synthetic approaches are reported:
- Direct Boc-protection of quinolin-4-amine derivatives
- Intramolecular decarboxylative synthesis from alkanoyloxycarbamates
Preparation via Boc Protection of Quinolin-4-amine
One classical route involves reacting quinolin-4-amine with di-tert-butyl dicarbonate (Boc2O) or isobutyl chlorocarbonate under controlled conditions, often in the presence of a base such as N-methylmorpholine. This method yields tert-butyl carbamate derivatives with good efficiency.
Example procedure (adapted from patent CN102020589B):
- Dissolve quinolin-4-amine derivative in anhydrous ethyl acetate.
- Cool the solution to 0 to -15 °C.
- Add N-methylmorpholine followed by isobutyl chlorocarbonate dropwise.
- Stir the reaction mixture for 2 hours at low temperature.
- Add the Boc-protecting agent solution dropwise.
- Warm to 10–15 °C and continue stirring for 2 hours.
- Work up by extraction with dilute hydrochloric acid and brine.
- Concentrate under reduced pressure and crystallize from hexane/ethyl acetate.
Yields: Typically range from 90% to 93% under optimized conditions.
| Parameter | Typical Value |
|---|---|
| Solvent | Anhydrous ethyl acetate |
| Temperature | -15 to 15 °C |
| Base | N-methylmorpholine |
| Boc source | Isobutyl chlorocarbonate |
| Reaction time | 2 hours per step |
| Yield | 90–93% |
This method is well-documented for tert-butyl carbamate derivatives and can be adapted for quinolin-4-ylcarbamate synthesis.
Intramolecular Decarboxylative Synthesis from Alkanoyloxycarbamates
A more recent and versatile method involves the base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates, which can be applied to prepare tert-butyl carbamate derivatives including quinolinylcarbamates.
Key findings from J. Org. Chem. 2018, 83, 8233–8240:
- Alkanoyloxycarbamates, prepared from alkyl carboxylic acids and hydroxylamine derivatives, undergo decarboxylation in the presence of bases like cesium carbonate.
- The reaction proceeds efficiently in acetonitrile at 100 °C under air atmosphere.
- Cesium carbonate (1 equiv) was found optimal among various bases tested.
- The reaction tolerates a broad substrate scope, including primary, secondary, and aromatic carboxylic acid derivatives.
- Yields for alkylamine products, including tert-butyl carbamates, range from moderate to excellent (41–85%).
Representative reaction conditions and yields:
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cs2CO3 (1.0) | Toluene | 100 | 57 | Initial test |
| 10 | Cs2CO3 (1.0) | Acetonitrile | 100 | 85 (81) | Optimal solvent and yield |
| 14 | Cs2CO3 (1.0) | Acetonitrile | 80 | 76 | Slightly lower temp |
| 15 | Cs2CO3 (1.0) | Acetonitrile | 120 | 85 | Higher temp, similar yield |
The reaction mechanism likely involves a rearrangement similar to the Curtius rearrangement, preserving stereochemistry in chiral substrates.
This method offers operational simplicity and mild conditions suitable for scale-up and diverse functional groups, making it promising for this compound synthesis.
Synthesis of Quinoline-4-carboxylic Acid Precursors
The quinoline core can be synthesized or functionalized via Pfitzinger reaction or Doebner-type condensations:
- Reaction of isatin derivatives with enaminones in aqueous or alcoholic media.
- Use of TMSCl to promote esterification and cyclization steps.
- These quinoline-4-carboxylic acid or ester intermediates can then be converted to carbamate derivatives.
This approach provides access to quinoline-4-substituted intermediates essential for subsequent Boc protection or carbamate formation.
Summary Table of Preparation Methods
Q & A
Q. What are the key considerations for optimizing the synthesis yield of tert-butyl quinolin-4-ylcarbamate in nucleophilic substitution reactions?
- Methodological Answer : Synthesis optimization should focus on:
- Reagent stoichiometry : Maintain a 1.2:1 molar ratio of quinolin-4-amine to tert-butyl chloroformate to ensure complete conversion .
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the carbamate group .
- Catalyst use : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by scavenging HCl byproducts .
- Temperature control : Reactions typically proceed at 0–5°C to suppress side reactions, followed by gradual warming to room temperature .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl quinolin-4-ylcarbamate, and how can researchers interpret key spectral features?
- Methodological Answer :
| Technique | Key Features | Interpretation |
|---|---|---|
| ¹H NMR | - tert-Butyl singlet at ~1.4 ppm - Quinoline aromatic protons (7.5–8.8 ppm) - Carbamate NH (broad, ~5–6 ppm) | Confirm substitution pattern and purity . |
| ¹³C NMR | - tert-Butyl carbons at ~28 ppm (CH₃) and ~80 ppm (C-O) - Quinoline carbons (120–150 ppm) | Verify carbamate linkage and aromatic integrity . |
| HRMS | Molecular ion peak matching C₁₄H₁₆N₂O₂ (exact mass: 256.1212) | Validate molecular formula and synthetic success . |
Q. What purification strategies are recommended for tert-butyl quinolin-4-ylcarbamate following its synthesis?
- Methodological Answer :
- Column chromatography : Use silica gel with a gradient of ethyl acetate (5–30%) in hexane to separate unreacted starting materials .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate high-purity crystals .
- TLC monitoring : Employ UV-active plates with Rf ~0.4 (hexane:EtOAc = 7:3) to track purification progress .
Advanced Research Questions
Q. How can computational modeling approaches enhance the understanding of tert-butyl quinolin-4-ylcarbamate’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings .
- Molecular docking : Simulate interactions between the carbamate group and catalytic palladium centers to design ligand-modified catalysts .
- Kinetic studies : Compare computed activation energies with experimental rates to identify rate-limiting steps .
Q. What methodologies are appropriate for resolving contradictory data regarding the stability of tert-butyl quinolin-4-ylcarbamate under different pH conditions?
- Methodological Answer :
- pH-rate profiling : Conduct accelerated degradation studies (e.g., 25–40°C) in buffered solutions (pH 1–12) to map hydrolysis kinetics .
- HPLC-UV analysis : Monitor degradation products (e.g., quinolin-4-amine) using a C18 column and 254 nm detection .
- Control experiments : Exclude light and oxygen by conducting stability tests under nitrogen in amber vials .
Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the tert-butyl carbamate group in biological activity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with substituents (e.g., methyl, benzyl) on the carbamate nitrogen to assess steric/electronic effects .
- Enzyme inhibition assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays to quantify IC₅₀ values .
- Molecular dynamics simulations : Model carbamate-enzyme binding interactions to rationalize SAR trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for tert-butyl quinolin-4-ylcarbamate derivatives?
- Methodological Answer :
- Purity verification : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .
- Inter-laboratory validation : Compare NMR data with published spectra of structurally related carbamates (e.g., pyridin-4-yl analogs) .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously resolve structural ambiguities .
Safety and Handling
Q. What engineering controls and personal protective equipment (PPE) are critical when handling tert-butyl quinolin-4-ylcarbamate in laboratory settings?
- Methodological Answer :
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure .
- PPE : Wear nitrile gloves, safety goggles with side shields, and lab coats rated for organic solvents .
- Spill management : Absorb spills with vermiculite and dispose as hazardous waste under EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
